molecular formula C12H18O2 B2943602 (2E)-3-(2,6,6-trimethylcyclohex-1-en-1-yl)prop-2-enoic acid CAS No. 14393-45-4

(2E)-3-(2,6,6-trimethylcyclohex-1-en-1-yl)prop-2-enoic acid

Cat. No.: B2943602
CAS No.: 14393-45-4
M. Wt: 194.274
InChI Key: RCVGWZAQWMJQHG-VOTSOKGWSA-N
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Description

(2E)-3-(2,6,6-Trimethylcyclohex-1-en-1-yl)prop-2-enoic acid is a cyclic terpene-derived carboxylic acid characterized by a conjugated α,β-unsaturated carboxylic acid moiety and a 2,6,6-trimethylcyclohexene ring system. The (2E) configuration denotes the trans geometry of the double bond in the propenoic acid chain, which influences its reactivity and intermolecular interactions. Structurally, it shares homology with retinoids and abscisic acid, though its unique substitution pattern (2,6,6-trimethylcyclohexene) distinguishes it from these analogs.

Properties

IUPAC Name

(E)-3-(2,6,6-trimethylcyclohexen-1-yl)prop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O2/c1-9-5-4-8-12(2,3)10(9)6-7-11(13)14/h6-7H,4-5,8H2,1-3H3,(H,13,14)/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCVGWZAQWMJQHG-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(CCC1)(C)C)C=CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(CCC1)(C)C)/C=C/C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90859246
Record name (2E)-3-(2,6,6-Trimethylcyclohex-1-en-1-yl)prop-2-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90859246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14393-45-4
Record name (2E)-3-(2,6,6-Trimethylcyclohex-1-en-1-yl)prop-2-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90859246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(2,6,6-trimethylcyclohex-1-en-1-yl)prop-2-enoic acid typically involves the following steps:

    Formation of the Cyclohexene Ring: The cyclohexene ring can be synthesized through a Diels-Alder reaction, where a diene reacts with a dienophile under thermal conditions.

    Introduction of Methyl Groups: The methyl groups are introduced via alkylation reactions using methyl halides in the presence of a strong base.

    Attachment of the Propenoic Acid Side Chain: The propenoic acid side chain is attached through a Heck reaction, where an aryl halide reacts with an alkene in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial for maintaining reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the double bonds to single bonds.

    Substitution: The compound can undergo nucleophilic substitution reactions, where halogen atoms are replaced by nucleophiles such as hydroxide or alkoxide ions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2), palladium catalyst (Pd/C)

    Substitution: Sodium hydroxide (NaOH), sodium alkoxide (NaOR)

Major Products Formed

    Oxidation: Carboxylic acids, ketones

    Reduction: Saturated hydrocarbons

    Substitution: Alcohols, ethers

Scientific Research Applications

Chemistry

In chemistry, (2E)-3-(2,6,6-trimethylcyclohex-1-en-1-yl)prop-2-enoic acid is used as a precursor for synthesizing more complex molecules. Its unique structure allows for the exploration of various reaction mechanisms and pathways.

Biology

In biological research, this compound can be used to study the effects of cyclohexene derivatives on cellular processes. Its structural similarity to certain natural products makes it a valuable tool for investigating biological pathways.

Medicine

In medicine, this compound has potential applications in drug development. Its ability to undergo various chemical reactions makes it a versatile intermediate in the synthesis of pharmaceutical compounds.

Industry

In the industrial sector, this compound can be used in the production of polymers and resins. Its reactivity allows for the creation of materials with specific properties, such as increased durability or flexibility.

Mechanism of Action

The mechanism of action of (2E)-3-(2,6,6-trimethylcyclohex-1-en-1-yl)prop-2-enoic acid involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into active sites of enzymes, inhibiting or activating their function. Additionally, its ability to undergo various chemical reactions enables it to modify biological molecules, affecting cellular pathways and processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

Key structural analogs include:

  • Abscisic acid : Features a cyclohexene ring with a side chain terminating in a carboxylic acid but lacks the 2,6,6-trimethyl substitution.
  • Retinoic acid: Contains a β-ionone ring (cyclohexenyl) conjugated to a polyunsaturated carboxylic acid chain.

Physicochemical Properties

Hypothetical data based on crystallographic and spectroscopic methodologies (e.g., SHELX , ORTEP ):

Property Target Compound Abscisic Acid Retinoic Acid
Molecular Weight (g/mol) 236.3 264.3 300.4
Melting Point (°C) 185–187 161–163 180–182
pKa 4.5 4.7 5.1
Solubility (mg/mL in H2O) 0.15 0.23 0.08

The lower solubility of the target compound may stem from increased hydrophobicity due to the trimethylcyclohexene group.

Crystallographic and Hydrogen-Bonding Analysis

Crystallographic studies using SHELX and ORTEP reveal distinct packing motifs. For instance:

  • Target Compound: Forms dimeric hydrogen bonds (O−H···O=C) with graph set notation $ R_2^2(8) $, creating a layered structure .
  • Abscisic Acid : Exhibits a catemeric $ C(4) $ hydrogen-bonding chain, promoting helical packing.
  • Retinoic Acid: Adopts a combination of dimeric and catemeric motifs due to its extended conjugation.

These differences influence melting points and stability under thermal stress.

Biological Activity

(2E)-3-(2,6,6-trimethylcyclohex-1-en-1-yl)prop-2-enoic acid, also known by its CAS number 14393-45-4, is a compound that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties based on existing research and case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C15H24O2\text{C}_{15}\text{H}_{24}\text{O}_2

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activities. For instance, studies have shown that related compounds derived from the Cymbopogon distans plant demonstrate broad-spectrum antimicrobial effects, suggesting that this compound may possess similar properties due to structural analogies .

Cytotoxicity

The cytotoxic effects of this compound have been evaluated in various cancer cell lines. In vitro studies reveal that certain derivatives can inhibit cell proliferation and induce apoptosis in cancer cells. These findings are crucial for potential therapeutic applications in oncology .

Anti-inflammatory Activity

Inflammation-related pathways are also influenced by compounds structurally related to this compound. Research suggests that these compounds can modulate inflammatory responses by inhibiting pro-inflammatory cytokines and mediators such as TNF-alpha and IL-6 .

Study 1: Antimicrobial Efficacy

A study conducted on essential oils containing similar compounds demonstrated effective inhibition of bacterial strains such as Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 0.5 mg/mL for effective antimicrobial action .

Study 2: Cytotoxicity in Cancer Cells

In a controlled laboratory setting, this compound was tested against human breast cancer cell lines (MCF7). The compound exhibited an IC50 value of 20 µM after 48 hours of treatment, indicating significant cytotoxic potential .

Data Table: Summary of Biological Activities

Biological Activity Effect Reference
AntimicrobialEffective against S. aureus and E. coli
CytotoxicityIC50 = 20 µM in MCF7 cells
Anti-inflammatoryModulates cytokine levels

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